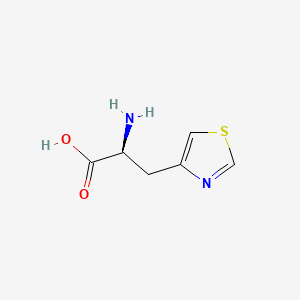

Thiazolylalanine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZIGVCQRXJYQD-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N=CS1)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90152461 | |

| Record name | Thiazolylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119433-80-6 | |

| Record name | Thiazolylalanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119433806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | THIAZOLYLALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTL1Y3S44B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Emergence of Thiazolylalanine in Chemical Biology

An In-Depth Technical Guide to Thiazolylalanine: A Versatile Unnatural Amino Acid in Modern Drug Discovery

In the landscape of modern medicinal chemistry and peptide science, the toolkit of proteinogenic amino acids often proves insufficient for the nuanced demands of drug design. This has led to the rise of unnatural amino acids (UAAs), synthetic constructs that expand the chemical diversity available for creating novel therapeutics.[1][2] Among these, Thiazolylalanine has emerged as a particularly valuable building block.[3] It is a non-proteinogenic amino acid characterized by the fusion of an alanine backbone with a thiazole ring, a heterocyclic moiety prevalent in numerous biologically active compounds and FDA-approved drugs.[4][5][6][7]

The incorporation of thiazolylalanine into peptides and small molecules allows researchers to introduce unique structural and electronic properties. The thiazole ring can serve as a bioisosteric replacement for natural aromatic residues like phenylalanine or histidine, modulate peptide conformation, enhance binding affinity to biological targets, and improve metabolic stability.[8][9] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the chemical structure, properties, synthesis, and key applications of thiazolylalanine, underscoring its significance as a versatile tool in the design of next-generation therapeutics.

Chemical Structure and Isomeric Diversity

The fundamental structure of thiazolylalanine consists of an amino acid core linked to a five-membered thiazole ring containing one sulfur and one nitrogen atom.[4] However, the precise arrangement of these atoms gives rise to several important isomers, each with distinct chemical identities.

The most commonly utilized isomer in research and development is (S)-2-amino-3-(thiazol-4-yl)propanoic acid , also known as L-4-Thiazolylalanine.[10][11]

-

Positional Isomers: The point of attachment between the alanine methylene group and the thiazole ring can vary, leading to 2-thiazolylalanine, 4-thiazolylalanine, and 5-thiazolylalanine. The 4-substituted isomer is the most prevalent in commercial and research applications.

-

Stereoisomers: Like all alpha-amino acids (except glycine), thiazolylalanine is chiral. It exists as two enantiomers: the L-form ((S)-configuration) and the D-form ((R)-configuration). The choice between L- and D-isomers is a critical design element in peptide chemistry, influencing secondary structure, proteolytic stability, and receptor interaction.

The IUPAC name for the L-isomer is (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid .[11] Its unique structure imparts specific physicochemical properties that are highly desirable in drug design.

Caption: Chemical structure of L-4-Thiazolylalanine.

Physicochemical Properties: A Quantitative Overview

The utility of thiazolylalanine in drug development is intrinsically linked to its physicochemical properties. These parameters govern its solubility, membrane permeability, and potential for intermolecular interactions, which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.

| Property | Value | Source(s) | Significance in Drug Development |

| IUPAC Name | (S)-2-amino-3-(thiazol-4-yl)propanoic acid | [10] | Standardized chemical identification. |

| CAS Number | 119433-80-6 | [4][10][11][12] | Unique registry number for unambiguous identification. |

| Molecular Formula | C₆H₈N₂O₂S | [4][10][12][13] | Defines the elemental composition. |

| Molecular Weight | 172.20 g/mol | [10][12] | Influences diffusion rates and membrane transport. |

| Appearance | White to pale yellow solid/powder | [4][13] | Basic physical state for handling and formulation. |

| Water Solubility | Slightly soluble | [4] | Affects formulation options and bioavailability. |

| XLogP3-AA | -2.3 | [11] | A measure of lipophilicity; the negative value indicates high polarity, impacting cell permeability. |

| Hydrogen Bond Donors | 2 | [4] | Potential for forming hydrogen bonds with biological targets (e.g., enzymes, receptors). |

| Hydrogen Bond Acceptors | 5 | [4] | Capacity to accept hydrogen bonds, contributing to binding affinity and solubility. |

| Topological Polar Surface Area (TPSA) | 104 Ų | [4][11] | Predicts transport properties; a value >140 Ų often correlates with poor cell permeability. |

| pKa (Predicted) | 8.24 ± 0.16 | [4] | Relates to the ionization state at physiological pH, affecting solubility and receptor interaction. |

Synthesis of L-4-Thiazolylalanine: A Methodological Approach

The synthesis of thiazolylalanine, particularly in an enantiomerically pure form, is a non-trivial process that leverages established organic chemistry reactions. One of the most effective methods is based on the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide.[7][14] To achieve the final amino acid, this is often combined with asymmetric synthesis strategies.

Below is a representative, multi-step protocol for the synthesis of Boc-protected L-4-thiazolylalanine, a common intermediate for peptide synthesis.

Experimental Protocol: Asymmetric Synthesis of Boc-L-4-Thiazolylalanine

Rationale: This protocol employs a chiral auxiliary to induce stereoselectivity, ensuring the formation of the desired L-enantiomer. The Boc protecting group is installed to facilitate subsequent use in standard solid-phase peptide synthesis (SPPS).

Step 1: Synthesis of 4-(Chloromethyl)thiazole

-

Reactants: 1,3-Dichloroacetone, Thioformamide.

-

Procedure: Dissolve thioformamide in a suitable solvent (e.g., ethanol). Add 1,3-dichloroacetone dropwise at 0°C.

-

Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Neutralize the reaction with a mild base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purify the crude product via column chromatography to yield 4-(chloromethyl)thiazole.

-

Expertise & Experience: The Hantzsch reaction is exothermic; controlling the initial addition temperature is crucial to prevent side reactions and ensure a good yield.

-

Step 2: Asymmetric Alkylation

-

Reactants: A chiral glycine enolate equivalent (e.g., derived from a Schöllkopf auxiliary), 4-(chloromethyl)thiazole, a strong base (e.g., n-butyllithium).

-

Procedure: Dissolve the chiral auxiliary in anhydrous THF and cool to -78°C under an inert atmosphere (e.g., Argon).

-

Add n-butyllithium dropwise to generate the enolate.

-

Introduce the 4-(chloromethyl)thiazole synthesized in Step 1.

-

Stir at -78°C for 4-6 hours, then allow to slowly warm to room temperature.

-

Quench the reaction with saturated ammonium chloride solution and perform an aqueous workup.

-

Trustworthiness: The use of a well-established chiral auxiliary provides a reliable method for controlling the stereochemistry, which can be validated by chiral HPLC analysis of the final product.

-

Step 3: Hydrolysis and Boc Protection

-

Reactants: The alkylated product from Step 2, aqueous acid (e.g., 1M HCl), Di-tert-butyl dicarbonate (Boc₂O).

-

Procedure: Hydrolyze the chiral auxiliary from the alkylated intermediate by heating in aqueous HCl. This liberates the free amino acid, L-4-thiazolylalanine.

-

After removing the solvent under reduced pressure, re-dissolve the crude amino acid in a mixture of dioxane and water.

-

Adjust the pH to ~9-10 with a base (e.g., NaOH).

-

Add Boc₂O and stir vigorously at room temperature for 8-12 hours.

-

Acidify the mixture to pH 2-3 with citric acid and extract the final product, Boc-L-4-thiazolylalanine, with ethyl acetate.

-

Purify by crystallization or column chromatography.

Caption: Workflow for the asymmetric synthesis of Boc-L-4-Thiazolylalanine.

Applications in Peptide Synthesis and Drug Discovery

The true value of thiazolylalanine lies in its application as a strategic tool for modifying the properties of peptides and small molecules.

A Building Block for Novel Peptides

Chemical peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), provides the framework to incorporate UAAs like thiazolylalanine at specific positions within a peptide sequence.[15][16]

-

Bioisosterism and Mimicry: The thiazole ring can act as a bioisostere of the phenyl ring in Phenylalanine or the imidazole ring in Histidine. This substitution can maintain or enhance binding to a biological target while altering electronic properties and metabolic stability. For instance, replacing Phenylalanine in opioid peptides with thiazolylalanine has been explored to modulate receptor selectivity and binding affinity.[8]

-

Conformational Constraint: The rigid, planar structure of the thiazole ring can introduce conformational constraints into a peptide backbone. This can pre-organize the peptide into a bioactive conformation, increasing its affinity for a target and reducing the entropic penalty upon binding.

-

Enhanced Stability: Peptides are often susceptible to degradation by proteases. The introduction of a non-natural residue like thiazolylalanine can render the adjacent peptide bonds resistant to enzymatic cleavage, thereby increasing the peptide's in vivo half-life.

Sources

- 1. Unnatural Amino Acids - Enamine [enamine.net]

- 2. Non-proteinogenic amino acids - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. Page loading... [guidechem.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. thiazolylalanine, 119433-80-6 [thegoodscentscompany.com]

- 9. An Expanded Set of Amino Acid Analogs for the Ribosomal Translation of Unnatural Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. Thiazolylalanine | C6H8N2O2S | CID 2761495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. l-4-thiazolylalanine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 13. chemimpex.com [chemimpex.com]

- 14. derpharmachemica.com [derpharmachemica.com]

- 15. Peptide synthesis - Wikipedia [en.wikipedia.org]

- 16. peptide.com [peptide.com]

Thiazolylalanine: A Non-Proteinogenic Amino Acid for Advanced Drug Discovery and Peptide Engineering

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by Gemini, Senior Application Scientist

Abstract

Non-proteinogenic amino acids (NPAAs) represent a frontier in medicinal chemistry and chemical biology, offering a palette of chemical diversity beyond the canonical twenty amino acids.[1] Among these, L-Thiazolylalanine stands out as a versatile building block, prized for its unique electronic and steric properties. This guide provides a comprehensive technical overview of L-Thiazolylalanine, covering its synthesis, physicochemical characteristics, and strategic applications. We delve into detailed protocols for its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) and explore its role as a histidine bioisostere, a metal chelator, and a scaffold for specialized chemical probes. This document is intended to serve as a foundational resource for scientists leveraging Thiazolylalanine to engineer novel therapeutics and advanced biomaterials.

Introduction: The Strategic Value of the Thiazole Moiety in an Amino Acid Scaffold

The incorporation of heterocyclic systems into amino acid frameworks is a proven strategy for modulating the pharmacological profile of peptides and small molecule drugs.[2] The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a particularly privileged motif in medicinal chemistry, appearing in numerous FDA-approved drugs.[3][4] When appended to an alanine backbone, it creates Thiazolylalanine, an NPAA with distinct properties that make it a powerful tool for drug design.

Primarily, 4-thiazolylalanine serves as a non-basic bioisostere of histidine.[5] The imidazole side chain of histidine has a pKa of approximately 6.0, allowing it to function as both a proton donor and acceptor at physiological pH, a role that is critical in the active sites of many enzymes.[6][7] In contrast, the thiazole ring is significantly less basic (predicted pKa of the ring nitrogen is much lower), meaning it is unprotonated and electronically neutral under physiological conditions. This substitution allows researchers to dissect the role of histidine's proton-shuttling ability in enzyme catalysis or receptor binding, without drastically altering the side chain's size and shape.[8]

Beyond its use as a histidine mimic, the thiazole ring's heteroatoms (N and S) can participate in unique non-covalent interactions, including hydrogen bonding and metal coordination, opening applications in enzyme inhibition and the design of metal-chelating agents.[9]

Physicochemical Properties and Characterization

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application. L-4-Thiazolylalanine is typically a white to pale yellow solid powder with limited solubility in water.[5][10]

Core Physicochemical Data

The key properties of L-4-Thiazolylalanine are summarized in the table below. These values are critical for experimental design, including reaction setup, purification, and formulation.

| Property | Value | Source(s) |

| IUPAC Name | (S)-2-amino-3-(thiazol-4-yl)propanoic acid | [11] |

| CAS Number | 119433-80-6 | [10][11] |

| Molecular Formula | C₆H₈N₂O₂S | [10][11] |

| Molecular Weight | 172.21 g/mol | [11] |

| Appearance | White to pale yellow solid powder | [5][10] |

| Solubility | Slightly soluble in water; Soluble in DMSO | [10][12] |

| Predicted pKa | 8.24 ± 0.16 (for the α-amino group) | [10] |

Note: The pKa value is a prediction and should be used as an estimate. The basicity of the thiazole nitrogen is significantly lower than that of histidine's imidazole.

Representative Spectroscopic Data

Characterization of thiazolylalanine and its derivatives relies on standard spectroscopic techniques. While a definitive spectrum for the free amino acid is not readily published, data from various N-protected derivatives provide a clear picture of the expected signals.[5][13][14]

-

¹H NMR:

-

Thiazole Protons: Two distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C2 position is often a singlet appearing further downfield, while the C5 proton appears as a singlet slightly upfield.

-

α-Proton (α-CH): A multiplet (often a triplet or dd) between δ 4.0-4.8 ppm.

-

β-Protons (β-CH₂): Two diastereotopic protons appearing as multiplets between δ 3.0-3.5 ppm.

-

-

¹³C NMR:

-

Thiazole Carbons: Signals typically appear in the range of δ 110-155 ppm.

-

Carbonyl Carbon (C=O): A signal downfield, typically > δ 170 ppm.

-

α-Carbon: A signal around δ 50-55 ppm.

-

β-Carbon: A signal around δ 30-35 ppm.

-

-

Infrared (IR) Spectroscopy:

-

Characteristic stretches for the amine (N-H, ~3000-3300 cm⁻¹), carboxylic acid (O-H, broad, ~2500-3300 cm⁻¹; C=O, ~1700-1725 cm⁻¹), and C=N/C=C bonds of the thiazole ring (~1500-1600 cm⁻¹).

-

Synthesis of Thiazolylalanine and its Derivatives

The practical utility of thiazolylalanine hinges on its efficient and stereochemically pure synthesis. Both chemical and chemoenzymatic routes have been developed. A common and effective strategy for preparing the widely used N-Boc protected L-4-thiazolylalanine starts from N-Boc-L-aspartic acid.

Chemical Synthesis Workflow: N-Boc-L-4-Thiazolylalanine

The following multi-step synthesis provides a reliable pathway to obtain the Boc-protected form of L-4-thiazolylalanine, ready for use in peptide synthesis or other applications. The key transformation involves the construction of the thiazole ring from an aspartic acid precursor.

Detailed Experimental Protocol: Hantzsch Thiazole Synthesis Step

This protocol details a critical step in the synthesis: the formation of the thiazole ring from an aldehyde precursor.

-

Reactant Preparation: Dissolve the aldehyde precursor (1 equivalent), derived from the reduction of the Weinreb amide, in a suitable solvent such as methanol or ethanol.

-

Thiazole Formation: Add cysteamine hydrochloride (1.1 equivalents) to the solution. The reaction proceeds via the formation of an intermediate thiazolidine.

-

Oxidation: Add an oxidizing agent, such as manganese dioxide (MnO₂) (2-3 equivalents), portion-wise to the reaction mixture. This oxidizes the thiazolidine to the aromatic thiazole ring.

-

Reaction Monitoring: Stir the reaction at room temperature and monitor its progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese salts. Concentrate the filtrate under reduced pressure. The crude product is then purified using flash column chromatography on silica gel to yield the protected thiazolylalanine derivative.

Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

A primary application of thiazolylalanine is its site-specific incorporation into peptide sequences to modulate their structure and function. This is achieved using standard Fmoc or Boc-based Solid-Phase Peptide Synthesis (SPPS) protocols.

Protocol: Fmoc-SPPS Incorporation of Fmoc-L-4-Thiazolylalanine

This protocol outlines the manual incorporation of an Fmoc-protected thiazolylalanine residue onto a resin-bound peptide with a free N-terminal amine.

-

Resin Preparation: Swell the peptide-resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes. Drain and repeat this step once more to ensure complete removal of the Fmoc protecting group from the N-terminus.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. A positive Kaiser test should confirm the presence of a free primary amine.

-

Activation and Coupling:

-

In a separate vial, dissolve Fmoc-L-4-thiazolylalanine-OH (3-5 equivalents relative to resin loading) and a coupling agent such as HATU (3-5 equivalents) in DMF.

-

Add an activation base, typically diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.

-

Immediately add this activated amino acid "cocktail" to the deprotected peptide-resin.

-

-

Coupling Reaction: Agitate the mixture at room temperature for 1-2 hours. Monitor the coupling reaction's completion with a negative Kaiser test (indicating consumption of the free amine).

-

Final Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) and Dichloromethane (DCM) (3 times). The resin is now ready for the next deprotection and coupling cycle.

-

Cleavage and Deprotection: After the full peptide sequence is assembled, the peptide is cleaved from the resin and the side-chain protecting groups are removed simultaneously using a cleavage cocktail, typically containing a high concentration of trifluoroacetic acid (TFA) with scavengers (e.g., TFA/TIS/H₂O 95:2.5:2.5).[14]

Key Applications and Mechanistic Insights

Histidine Bioisostere for Mechanistic Studies

The structural similarity but electronic disparity between thiazolylalanine and histidine makes it an ideal tool for probing enzyme mechanisms. In many enzymes, a histidine residue in the active site acts as a general acid or base to facilitate catalysis.

By replacing a key histidine with thiazolylalanine via site-directed mutagenesis or total chemical synthesis, the catalytic activity is often significantly reduced or abolished. This loss of function provides strong evidence for the direct catalytic role of the histidine's proton-donating/accepting capability. Because thiazolylalanine maintains a similar size and shape, it serves as an excellent negative control, ensuring that the observed effect is due to the change in basicity and not merely steric hindrance or disruption of the active site's architecture.

Metal Chelation in Peptidomimetics

The nitrogen and sulfur atoms of the thiazole ring, along with the nearby backbone amide nitrogen and carbonyl oxygen, can act as ligands to coordinate with metal ions such as zinc, copper, and nickel.[14][15] This property is being exploited to design peptides and small molecules with metal-binding capabilities for various applications:

-

Enzyme Inhibition: Designing inhibitors that chelate a catalytic metal ion (e.g., Zn²⁺ in matrix metalloproteinases) in an enzyme's active site, leading to potent and specific inhibition.

-

Imaging Agents: Chelating radioactive metals for use in diagnostic imaging.

-

Therapeutic Agents: Developing compounds for chelation therapy to treat metal overload disorders.[16]

The geometry and stability of the metal complex can be finely tuned by the placement of the thiazolylalanine residue within the peptide sequence and the presence of other coordinating residues.

Scaffold for Fluorescent Probes

While the thiazolylalanine side chain itself is not intrinsically fluorescent, the thiazole ring is a common component of larger, conjugated systems that exhibit strong fluorescence. For instance, the well-known dye Thiazole Orange becomes highly fluorescent upon intercalation with DNA.[12][17]

Researchers have synthesized novel fluorescent amino acids by creating more extensive conjugated systems that include a thiazole ring, such as thiazoloindoles derived from tryptophan.[3] These fluorescent amino acids can be incorporated into peptides to serve as site-specific probes for studying:

-

Protein folding and dynamics

-

Peptide-protein interactions

-

Cellular localization and trafficking

This approach offers a powerful alternative to labeling peptides with large, extrinsic fluorophores, which can sometimes perturb the peptide's native structure and function.[18]

Conclusion and Future Outlook

Thiazolylalanine is a powerful and versatile non-proteinogenic amino acid that provides chemists and biologists with a unique tool to modulate peptide and protein function. Its ability to act as a non-basic, structural mimic of histidine is invaluable for elucidating enzymatic mechanisms. Furthermore, its capacity for metal chelation and its use as a scaffold in the design of fluorescent probes highlight its expanding role in drug discovery, diagnostics, and chemical biology. As synthetic methodologies become more robust and our understanding of peptide structure-activity relationships deepens, the strategic incorporation of thiazolylalanine is poised to become an increasingly important strategy in the development of next-generation therapeutics and advanced functional biomaterials.

References

- Hsiao, C. N., Leanna, M. R., Bhagavatula, L., De Lara, E., Zydowsky, T. M., Horrom, B. W., & Morton, H. E. (1990). Synthesis of N-(Tert-butoxycarbonyl)-3-(4-thiazoIyl)-L-alanine.

- Yuan, Z., et al. (2021). Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions. Molecules, 26(16), 4949.

- Zia, V., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(10), 3209.

- Kowalska, P., & Ciarkowski, J. (2021). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Amino Acids, 53(5), 767-781.

- Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104.

-

Chongqing Chemdad Co., Ltd. (n.d.). BOC-L-4-THIAZOLYLALANINE. Retrieved from [Link]

- García, M. D., et al. (2021). Copper-Coordinated Thiazoles and Benzothiazoles: A Perfect Alliance in the Search for Compounds with Antibacterial and Antifungal Activity. Molecules, 26(23), 7298.

- Reiher, F., et al. (2013). Synthesis of Thiazoloindole α-Amino Acids: Chromophores Amenable to One- and Two-Photon Induced Fluorescence. Organic Letters, 15(15), 3852–3855.

- Hussein, M. A., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)

- Ayati, A., et al. (2015). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862.

-

Nowick Laboratory, UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis (Version 1.7.2). Retrieved from [Link]

- Więckowska, A., et al. (2019). Conformationally Constrained Histidines in the Design of Peptidomimetics: Strategies for the χ-Space Control. Molecules, 24(20), 3743.

- Carr, G., et al. (2023). Effect of L-4-Thiazolylalanine (Protinol™) on Skin Barrier Strength and Skin Protection. International Journal of Cosmetic Science, 45(4), 485-496.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761495, Thiazolylalanine. Retrieved from [Link]

- Ganceviciene, R., et al. (2023). L‐4‐Thiazolylalanine (Protinol), a Novel Non‐Proteinogenic Amino Acid, Demonstrates Epidermal and Dermal Efficacy with Clinically Observable Benefits. International Journal of Cosmetic Science, 45(4), 472-484.

- Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56.

- Shafi, S. S., Rajesh, R., & Senthilkumar, S. (2021). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. International Journal of Chemistry Research, 5(3), 1-5.

- Gao, J., et al. (2013). The multiple roles of histidine in protein interactions. Protein & Cell, 4(3), 184-195.

-

Carr, G., et al. (2023). Effect of L-4-Thiazolylalanine (Protinol™) on Skin Barrier Strength and Skin Protection. ResearchGate. Retrieved from [Link]

- Inglis, J., et al. (2011). Histidine Biosynthesis. The Arabidopsis Book, 9, e0145.

- Husain, S. S., & Lowe, G. (1968). Evidence for histidine in the active sites of ficin and stem-bromelain. The Biochemical journal, 108(5), 861–866.

-

Wikipedia. (n.d.). Histidine. Retrieved from [Link]

- Wang, H., et al. (2007). Preparation of specific monoclonal antibodies against chelated copper ions. Journal of immunological methods, 326(1-2), 1-10.

- Wang, Y., et al. (2023). Zinc Chelates from Low-Molecular-Weight Donkey-Hide Gelatin Peptides: Preparation, Characterization, and Evaluation of In Vitro Antioxidant Activity. Foods, 12(23), 4301.

-

National Center for Biotechnology Information. (2011). (S)-2-Amino-3-[1-(2-[18F]fluoroethyl)-1H-[5][10][17]triazol-4-yl]propanoic acid. Retrieved from [Link]

- Gökçe, M., et al. (2009). Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. Molecules, 14(6), 2119–2132.

- Afrasiabi, Z., et al. (2024). Central position of histidine in the sequence of designed alternating polarity peptides enhances pH-responsive assembly with DNA. Scientific Reports, 14(1), 15159.

-

AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Substance Record for SID 163641390, Thiazolylalanine. Retrieved from [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy with clinically observable benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ajpamc.com [ajpamc.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Histidine - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. The multiple roles of histidine in protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. Thiazolylalanine | C6H8N2O2S | CID 2761495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. chemrxiv.org [chemrxiv.org]

- 13. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. frontiersin.org [frontiersin.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Broad Applications of Thiazole Orange in Fluorescent Sensing of Biomolecules and Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Current Biomedical Use of Copper Chelation Therapy [mdpi.com]

The Cellular Mechanisms of Thiazolylalanine and Its Derivatives: A Technical Guide for Researchers

Introduction

The thiazole ring is a pivotal scaffold in medicinal chemistry, lending its structural motif to a diverse array of biologically active compounds. Within this class, thiazolylalanine and its derivatives have emerged as compounds of significant interest, demonstrating a remarkable breadth of cellular effects. These range from the modulation of skin architecture and function to the induction of cell death in cancerous lineages. This technical guide provides an in-depth exploration of the distinct mechanisms of action of two prominent classes of thiazolylalanine derivatives: L-4-Thiazolylalanine, commercially known as Protinol™, in the context of dermatology, and a broader class of thiazole derivatives investigated for their anticancer properties. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of current mechanistic understanding, field-proven experimental insights, and detailed protocols for validation.

Part 1: L-4-Thiazolylalanine (Protinol™) and its Role in Skin Homeostasis

L-4-Thiazolylalanine is a non-proteinogenic amino acid that has garnered attention for its beneficial effects on skin health.[1][2][3] Its primary mechanism revolves around the modulation of the extracellular matrix and enhancement of the skin's barrier function.

Upregulation of Collagen and Hyaluronic Acid Synthesis

A key attribute of L-4-Thiazolylalanine is its ability to stimulate the production of crucial dermal proteins by fibroblasts.[3] Notably, it has been shown to boost the synthesis of both collagen I and collagen III.[4][5] Collagen III, often referred to as "baby collagen," provides a scaffold for collagen I, and a balanced ratio of these two collagen types is characteristic of youthful skin.[4][5] In addition to its effects on collagen, L-4-Thiazolylalanine treatment of 3D human skin tissue models has been shown to increase the production of hyaluronic acid (HA), a key molecule involved in skin hydration and viscoelasticity.[6]

The precise signaling pathway by which L-4-Thiazolylalanine stimulates collagen and HA synthesis is an active area of investigation. However, it is hypothesized to involve the activation of transcription factors that regulate the expression of genes encoding these extracellular matrix components.

Diagram 1: Proposed Signaling Pathway for L-4-Thiazolylalanine in Dermal Fibroblasts

Caption: Proposed mechanism of L-4-Thiazolylalanine in fibroblasts.

Enhancement of Skin Barrier Function

L-4-Thiazolylalanine has been demonstrated to strengthen the skin's barrier function.[1][2] In vitro studies have shown that it improves barrier strength and integrity, as measured by an increase in trans-epithelial electrical resistance (TEER).[1][2] Clinically, its application has been linked to an increase in 12R-lipoxygenase (12R-LOX) enzymatic activity in the stratum corneum.[1][2] 12R-LOX is an enzyme crucial for the proper formation of the cornified envelope, a key component of the skin barrier.

Anti-inflammatory and Antioxidant Effects

Beyond its structural contributions, L-4-Thiazolylalanine exhibits protective effects against cellular stress. It demonstrates antioxidant benefits by markedly increasing the expression of Heat Shock Protein 70 (HSP70) and decreasing the production of reactive oxygen species (ROS) induced by UV exposure.[1][2] This suggests a role in mitigating oxidative stress, a key factor in skin aging. Furthermore, in vitro studies have shown a decrease in the expression of inflammatory genes, highlighting its anti-inflammatory properties.[6]

Experimental Validation: Assessing Skin Barrier Function

To experimentally validate the effects of L-4-Thiazolylalanine on skin barrier function, transepidermal water loss (TEWL) is a widely used non-invasive method.[7][8]

Table 1: Key Parameters for Assessing Skin Barrier Function

| Parameter | Method | Principle |

| Transepidermal Water Loss (TEWL) | Evaporimetry (e.g., Tewameter®) | Measures the density gradient of water evaporation from the skin surface. An increase in TEWL indicates a compromised barrier.[7][9] |

| Trans-Epithelial Electrical Resistance (TEER) | Ohmmeter | Measures the electrical resistance across a cellular monolayer. A decrease in TEER suggests a weakening of tight junctions and barrier integrity.[10] |

| Stratum Corneum Hydration | Corneometry | Measures the capacitance of the skin, which is related to its water content. |

| 12R-Lipoxygenase Activity | Enzyme Assay | Measures the enzymatic activity of 12R-LOX in stratum corneum samples. |

Experimental Protocol: Measurement of Transepidermal Water Loss (TEWL)

-

Acclimatization: Allow subjects to acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 15-30 minutes before measurement.[9]

-

Probe Placement: Gently place the TEWL probe on the skin surface without applying pressure.

-

Data Acquisition: Record the TEWL value in g/m²/h once the reading has stabilized.

-

Replicate Measurements: Take at least three measurements at each site and calculate the average.

-

Comparison: Compare TEWL values before and after treatment with L-4-Thiazolylalanine to a vehicle control. A decrease in TEWL indicates an improvement in barrier function.

Part 2: Thiazole Derivatives in Cancer Therapy

A diverse range of thiazole derivatives have been synthesized and investigated for their potent anticancer activities. These compounds exert their effects through various mechanisms, primarily by inducing apoptosis and modulating autophagy.

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

Many thiazole derivatives have been shown to induce apoptosis in various cancer cell lines.[11][12][13][14][15] The underlying mechanisms often involve the intrinsic (mitochondrial) pathway of apoptosis.

-

Mitochondrial Membrane Potential Disruption: These compounds can lead to a loss of mitochondrial membrane potential, a key initiating event in the intrinsic apoptotic cascade.[13][14]

-

Modulation of Bcl-2 Family Proteins: Thiazole derivatives have been observed to alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring apoptosis.[14][16]

-

Caspase Activation: The apoptotic cascade culminates in the activation of executioner caspases, such as caspase-3 and caspase-7, which are responsible for the cleavage of cellular substrates and the morphological changes associated with apoptosis.[11][12][13][14] Some derivatives also activate initiator caspases of both the intrinsic (caspase-9) and extrinsic (caspase-8) pathways.[16]

Diagram 2: Apoptosis Induction by Thiazole Derivatives

Caption: Intrinsic pathway of apoptosis induced by thiazole derivatives.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis.[17][18] Several thiazole derivatives have been identified as potent inhibitors of VEGFR-2.[16][18][19][20] By blocking the ATP-binding site of the VEGFR-2 kinase domain, these compounds inhibit its autophosphorylation and downstream signaling cascades.[21] This leads to:

-

Cell Cycle Arrest: Inhibition of VEGFR-2 signaling can cause cell cycle arrest, often at the G1 and G2/M phases.[16][22]

-

Induction of Apoptosis: The disruption of pro-survival signals downstream of VEGFR-2 can trigger apoptosis.[22]

Diagram 3: Experimental Workflow for VEGFR-2 Kinase Assay

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effect of L-4-Thiazolylalanine (Protinol™) on skin barrier strength and skin protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Protinol technology [avonworldwide.com]

- 5. avon.uk.com [avon.uk.com]

- 6. L-4-thiazolylalanine (Protinol), a novel non-proteinogenic amino acid, demonstrates epidermal and dermal efficacy with clinically observable benefits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. researchgate.net [researchgate.net]

- 9. Skin Barrier Function Assessment: Electrical Impedance Spectroscopy Is Less Influenced by Daily Routine Activities Than Transepidermal Water Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Systematic characterization of the barrier function of diverse ex vivo models of damaged human skin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Frontiers | Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches [frontiersin.org]

- 16. Development of New Thiadiazole Derivatives as VEGFR-2 Inhibitors With Anticancer and Proapoptotic Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]

- 18. New nicotinamide–thiadiazol hybrids as VEGFR-2 inhibitors for breast cancer therapy: design, synthesis and in silico and in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. benchchem.com [benchchem.com]

- 22. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

A Comprehensive Technical Guide to Thiazolylalanine for Advanced Research and Development

Abstract: This technical guide provides an in-depth exploration of Thiazolylalanine, a non-proteinogenic amino acid of significant interest to the pharmaceutical and life sciences sectors. We will dissect its core physicochemical properties, with a particular focus on its various stereoisomeric forms and their corresponding Chemical Abstracts Service (CAS) numbers and molecular weights. This document moves beyond simple data recitation to explain the scientific rationale behind its synthesis, analytical validation, and application. By contextualizing Thiazolylalanine within the broader framework of medicinal chemistry—specifically as a derivative of the thiazole "privileged scaffold"—this guide aims to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this versatile molecule in their work.

Core Physicochemical Properties and Identifiers

Thiazolylalanine is not a single entity but exists as different stereoisomers. The distinction between the L-form, D-form, and the racemic (DL) mixture is critical for applications in stereospecific biological systems, such as peptide synthesis and chiral drug design. The L-isomer, (S)-2-amino-3-(thiazol-4-yl)propanoic acid, is the most frequently referenced form in literature and commercial availability.[1][2]

Key identification parameters are summarized below. It is imperative for researchers to specify the exact stereoisomer and its corresponding CAS number in all experimental records and procurement orders to ensure reproducibility and accuracy.

| Identifier | L-Thiazolylalanine | D-Thiazolylalanine | DL-Thiazolylalanine |

| Primary CAS Number | 119433-80-6[1][2][3][4][5][6] | 131896-42-9[3][7][8] | 14717-97-6[3][8][9][10] |

| Alternate CAS Number | 136010-41-8[3][8] | N/A | N/A |

| IUPAC Name | (2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid[1][2] | (2R)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | (2RS)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid |

All isomers share the same fundamental molecular composition. The precise mass is a critical parameter for high-resolution mass spectrometry (HRMS) analysis, which is a cornerstone of modern compound identification.

Table 2: General Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₈N₂O₂S | [1][2][3][4][5] |

| Molecular Weight | ~172.21 g/mol | [1][4] |

| Exact Mass | 172.0306 Da | [1][2] |

| Appearance | White to pale yellow solid powder | [3][4] |

| Solubility | Slightly soluble in water; Soluble in DMSO | [2][3][11] |

| Storage Conditions | Dry, dark, and at 0-4°C (short term) or -20°C (long term) |[2] |

The Thiazole Moiety: A Privileged Scaffold in Medicinal Chemistry

To appreciate the utility of Thiazolylalanine, one must first understand the significance of its core heterocyclic component: the thiazole ring. In medicinal chemistry, certain molecular frameworks, known as "privileged scaffolds," are repeatedly found in a wide range of biologically active compounds.[12][13] The thiazole ring is a quintessential example of such a scaffold, present in numerous approved drugs spanning antibiotics, anti-inflammatories, and anti-cancer agents.[14][15]

The value of the thiazole ring stems from its unique electronic properties and its ability to engage in various non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets like enzymes and receptors.[15] By incorporating this pre-validated scaffold, Thiazolylalanine provides a strategic starting point for drug discovery, allowing chemists to build molecular diversity around a proven core.

Caption: Thiazolylalanine as a versatile building block for drug discovery.

Synthesis and Chiral Resolution: A Technical Overview

The synthesis of Thiazolylalanine is a non-trivial process that requires careful control, particularly to establish the desired stereochemistry. While multiple routes exist, a common conceptual approach involves the construction of the thiazole ring followed by introduction of the amino acid side chain, or the modification of a pre-existing amino acid. The Hantzsch thiazole synthesis is a classic and robust method for forming the thiazole ring itself.[16] A generalized workflow for producing a racemic mixture, which would then require chiral resolution, is outlined below.

Experimental Protocol: Conceptual Synthesis of DL-Thiazolylalanine

This protocol is a representative workflow and should be adapted and optimized based on specific laboratory conditions and safety assessments.

-

Reactant Preparation: A suitable α-haloketone or aldehyde precursor is reacted with a thioamide. For Thiazolylalanine, this involves starting materials that can ultimately yield the alanine side chain.

-

Cyclocondensation (Hantzsch Reaction): The α-halocarbonyl compound and the thioamide are heated in a suitable solvent (e.g., ethanol, DMF). This reaction forms the thiazole ring through a cyclocondensation mechanism.

-

Side Chain Elaboration: The resulting thiazole derivative is then chemically modified to introduce the aminopropanoic acid side chain. This can involve multiple steps, such as alkylation followed by amination and hydrolysis.

-

Purification: The crude product (DL-Thiazolylalanine) is purified using standard techniques such as recrystallization or column chromatography to yield the racemic mixture.

-

Chiral Resolution (Self-Validation Step): To obtain the pure L- or D-enantiomer, the racemic mixture must be resolved. This is a critical step for ensuring biological specificity.

-

Enzymatic Resolution: A highly specific and common industrial method. Lipases or acylases can be used to selectively catalyze a reaction on one enantiomer (e.g., hydrolyze an N-acetylated derivative), allowing for the separation of the modified and unmodified forms.[17]

-

Chiral Chromatography: The racemic mixture is passed through a chiral stationary phase (CSP) in an HPLC system, which physically separates the two enantiomers based on their differential interaction with the chiral phase.

-

Caption: Generalized workflow for the synthesis and resolution of Thiazolylalanine.

Analytical Characterization and Quality Control

Confirming the identity, purity, and stereochemistry of Thiazolylalanine is paramount. A multi-modal analytical approach is required for comprehensive quality control.

Experimental Protocol: Structural Elucidation Workflow

-

Mass Spectrometry (MS):

-

Objective: Confirm molecular weight and elemental composition.

-

Methodology: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water with 0.1% formic acid). Analyze using Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry in positive ion mode.

-

Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 173.038. The high-resolution mass should be within 5 ppm of the theoretical exact mass (172.0306 Da) for the neutral molecule, confirming the C₆H₈N₂O₂S formula.

-

-

Infrared (IR) Spectroscopy:

-

Objective: Identify key functional groups.

-

Methodology: Analyze the solid sample using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Expected Result: Characteristic absorption bands for O-H stretch (broad, ~3000-3300 cm⁻¹ from the carboxylic acid), N-H stretch (~3100-3300 cm⁻¹ from the amine), C=O stretch (~1580-1650 cm⁻¹ from the carboxylate), and C=N/C=C stretches (~1500-1600 cm⁻¹) from the thiazole ring.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Objective: Provide a detailed map of the molecular structure.

-

Methodology: Dissolve the sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Expected Result:

-

¹H NMR: Distinct signals for the two protons on the thiazole ring, the α-proton (CH), and the two β-protons (CH₂). The chemical shifts and coupling patterns will confirm the connectivity.

-

¹³C NMR: Six distinct signals corresponding to the six carbon atoms in the molecule, including the carbonyl carbon, the α- and β-carbons, and the three carbons of the thiazole ring.

-

-

-

Chiral Purity Analysis:

-

Objective: Determine the enantiomeric excess (% ee).

-

Methodology: Use High-Performance Liquid Chromatography (HPLC) with a chiral column. Develop a mobile phase that provides baseline separation of the L- and D-enantiomers.

-

Expected Result: For a chirally pure sample, a single peak should be observed at the retention time corresponding to the desired enantiomer. The area of any peak corresponding to the undesired enantiomer is used to calculate the % ee.

-

Caption: A comprehensive analytical workflow for the validation of Thiazolylalanine.

Applications in Research and Drug Development

The unique structure of Thiazolylalanine makes it a valuable tool in several advanced scientific fields.

-

Pharmaceutical Development: As a non-natural amino acid, it is used as a key building block in the synthesis of peptidomimetics and novel small-molecule drugs.[4] Its incorporation can enhance metabolic stability, improve binding affinity, and introduce novel pharmacological properties compared to natural amino acid counterparts. It is actively explored for developing agents against metabolic disorders and cancer.[4]

-

Biochemical Research: Thiazolylalanine serves as a probe for studying protein-protein interactions and enzyme mechanisms.[4] By replacing a natural amino acid like Phenylalanine or Histidine, researchers can investigate the role of aromaticity and hydrogen bonding in biological recognition events.

-

Agricultural Chemistry: The thiazole motif is also present in many bioactive agrochemicals. Research is ongoing to explore Thiazolylalanine derivatives as potential plant growth regulators or as precursors for novel pesticides and herbicides.[4]

-

Cosmetic Formulations: Its antioxidant properties are being investigated for use in advanced skincare products to protect against oxidative stress.[4]

Conclusion

Thiazolylalanine is far more than a simple chemical; it is a strategic tool for innovation in the molecular sciences. Its well-defined physicochemical properties, combined with the proven biological relevance of its thiazole core, make it a high-value building block for creating novel molecules with tailored functions. A rigorous understanding of its stereochemistry, synthesis, and analytical validation—as detailed in this guide—is essential for any researcher aiming to harness its full potential in drug discovery, biochemistry, and beyond.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2761495, Thiazolylalanine. Available from: [Link]

-

The Good Scents Company. thiazolylalanine 4-thiazolepropanoic acid, alpha-amino-, (S)-. Available from: [Link]

-

R&D Chemicals. L-4-Thiazolylalanine, 119433-80-6, suppliers and manufacturers. Available from: [Link]

-

ChemSpace. The Role of Thiazole Amino Acids in Modern Drug Discovery. Available from: [Link]

-

ChemBK. DL-4-Thiazolylalanine. Available from: [Link]

-

ChemSpace. The Role of Thiazolyl Derivatives in Modern Drug Discovery. Available from: [Link]

- Google Patents. WO2010143409A1 - Processes for production of optically active thiazolylalanine derivative and salt thereof.

-

Journal of Medical Science. 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Available from: [Link]

-

MDPI. Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

OpenReview. Spectro: A multi-modal approach for molecule elucidation using IR and NMR data. Available from: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry. Spectroscopy Problems. Available from: [Link]

-

MDPI. Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Available from: [Link]

-

YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Available from: [Link]

-

UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. Available from: [Link]

-

University of California, Irvine, Department of Chemistry. Problems from Previous Years' Exams. Available from: [Link]

-

Journal of Medical Science. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 602, DL-alanine. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71080, D-Alanine. Available from: [Link]

Sources

- 1. Thiazolylalanine | C6H8N2O2S | CID 2761495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. Page loading... [guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. rdchemicals.com [rdchemicals.com]

- 6. L-4-THIAZOLYLALANINE | 119433-80-6 [chemicalbook.com]

- 7. D-4-THIAZOLYLALANINE CAS#: 131896-42-9 [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chembk.com [chembk.com]

- 10. DL-4-Thiazolylalanine | 14717-97-6 [amp.chemicalbook.com]

- 11. thiazolylalanine, 119433-80-6 [thegoodscentscompany.com]

- 12. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 13. Drug design: 4-thiazolidinones applications. Part 1. Synthetic routes to the drug-like molecules | Journal of Medical Science [jms.ump.edu.pl]

- 14. nbinno.com [nbinno.com]

- 15. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 16. Thiazole synthesis [organic-chemistry.org]

- 17. WO2010143409A1 - Processes for production of optically active thiazolylalanine derivative and salt thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Solubility and Stability of Thiazolylalanine

Introduction

Thiazolylalanine, specifically 3-(4-Thiazolyl)-L-alanine, is a non-proteinogenic amino acid that has emerged as a significant building block in medicinal chemistry and a functional ingredient in advanced skincare.[1] Its structure, which incorporates an alanine backbone with a thiazole ring, imparts unique biochemical properties that are leveraged in the development of novel therapeutics, including enzyme inhibitors and anti-cancer agents.[1][2] For researchers and formulation scientists, a comprehensive understanding of its physicochemical properties—primarily solubility and stability—is a critical prerequisite for advancing from discovery to application.

This guide provides a deep technical analysis of the factors governing the solubility and stability of Thiazolylalanine. It is structured to deliver not just protocols, but the scientific rationale behind them, enabling professionals to design robust experimental plans, interpret data accurately, and accelerate the development of products containing this versatile molecule.

Physicochemical Properties of L-Thiazolylalanine

A foundational understanding of the molecule's intrinsic properties is essential for predicting its behavior in various environments.

| Property | Value / Description | Source(s) |

| CAS Number | 119433-80-6 | [3][4] |

| Molecular Formula | C₆H₈N₂O₂S | [2][4] |

| Molecular Weight | ~172.21 g/mol | [4] |

| Appearance | White to off-white or pale yellow crystalline solid/powder. | [1][2] |

| Water Solubility | Described as "slightly soluble".[2][3][5] This is highly pH-dependent. | [2][3][5] |

| Predicted pKa | ~8.24 (amine group) | [2] |

| Storage | Recommended storage at -15°C to -20°C.[2][5] Incompatible with strong oxidizing agents.[2] | [2][5] |

Part 1: Comprehensive Solubility Profiling

Solubility is a gatekeeper property in drug development, influencing everything from bioavailability to the feasibility of formulation. For an amino acid derivative like Thiazolylalanine, solubility is not a single value but a profile, heavily influenced by the pH of the medium.

The Causality Behind pH-Dependent Solubility

Thiazolylalanine is an amphoteric molecule, containing both a basic amino group and an acidic carboxylic acid group. This allows it to exist in different ionic states depending on the pH of the solution: cationic at low pH, zwitterionic near its isoelectric point (pI), and anionic at high pH.

The zwitterionic form, where the molecule has both a positive and a negative charge but is overall neutral, typically exhibits the lowest aqueous solubility due to strong intermolecular electrostatic interactions in the crystal lattice. As the pH moves away from the pI, the molecule becomes predominantly charged (either cationic or anionic), which enhances its interaction with polar water molecules and generally increases solubility.[6]

Caption: Ionization states of Thiazolylalanine at different pH values.

Experimental Protocol: Determining Thermodynamic (Equilibrium) Solubility

The "gold standard" for solubility determination is the shake-flask method, which measures the concentration of a saturated solution in equilibrium with the solid drug.[7] This protocol ensures a true thermodynamic value, crucial for pre-formulation and regulatory filings.

Objective: To determine the equilibrium solubility of Thiazolylalanine across a physiologically and pharmaceutically relevant pH range.

Materials:

-

L-Thiazolylalanine powder (purity ≥ 95%)[1]

-

Series of aqueous buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0)

-

Co-solvents (e.g., Ethanol, DMSO, Methanol) if required

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

-

Validated quantitative analytical method (e.g., HPLC-UV)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of Thiazolylalanine powder to a series of vials. The presence of undissolved solid at the end of the experiment is critical to ensure equilibrium has been reached.

-

Solvent Addition: Add a precise volume of each pH buffer to the respective vials.

-

Equilibration: Seal the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Agitate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully separate the saturated supernatant from the solid material. This is a critical step to avoid erroneous results.

-

Causality: Centrifugation is often preferred over filtration to avoid potential drug adsorption onto the filter membrane. If filtration is used, the filter material must be validated for low binding.

-

-

Quantification: Dilute the clear supernatant with an appropriate mobile phase and quantify the concentration of dissolved Thiazolylalanine using a validated HPLC-UV method.

-

Data Reporting: Express solubility in mg/mL or µg/mL for each pH value.

Quantitative Analysis: Developing a Stability-Indicating HPLC Method

A robust analytical method is the cornerstone of accurate solubility and stability testing. A High-Performance Liquid Chromatography (HPLC) method with UV detection is standard for this purpose.

| Parameter | Recommended Starting Conditions | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like amino acid derivatives. |

| Mobile Phase | Gradient of Acetonitrile and a buffered aqueous phase (e.g., 0.1% Phosphoric Acid or Ammonium Acetate) | A gradient is essential for stability studies to ensure separation of the parent peak from potential polar and non-polar degradants.[8][9] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Detection | UV, at a wavelength of maximum absorbance (λmax), likely around 230-280 nm due to the thiazole ring. | Provides the best sensitivity for quantification. A photodiode array (PDA) detector is recommended to assess peak purity. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |

Method Validation: The HPLC method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[10]

Part 2: Stability Profiling and Forced Degradation

Understanding the chemical stability of Thiazolylalanine is critical for determining its shelf-life, identifying appropriate storage conditions, and ensuring the safety and efficacy of the final product. Forced degradation studies are the primary tool for this investigation.[8][11]

The Core Directive of Forced Degradation: The goal is not to completely destroy the molecule, but to induce a target degradation of 5-20%.[12] This level of degradation is sufficient to generate and detect primary degradation products, which are essential for developing and validating a stability-indicating analytical method.[13]

Caption: Workflow for a comprehensive forced degradation study.

Protocol: Forced Degradation Study of Thiazolylalanine

Objective: To identify the potential degradation pathways of Thiazolylalanine and develop a stability-indicating analytical method.

Methodology:

-

Sample Preparation: Prepare solutions of Thiazolylalanine (e.g., 1 mg/mL) in an appropriate solvent system.[14] For each condition, run a parallel blank (solvent only) and a control (sample at room temperature, protected from light).

-

Stress Conditions:

-

Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C for a defined period (e.g., 2, 4, 8, 24 hours). After stressing, neutralize the sample with an equivalent amount of 0.1 M NaOH before analysis.

-

Base Hydrolysis: Add 0.1 M NaOH. Heat at 60°C for a defined period. Neutralize with 0.1 M HCl before analysis.

-

Causality: The thiazole ring can be susceptible to cleavage under harsh pH and thermal conditions. The ester-like nature of the peptide bond in the alanine backbone can also be a target for hydrolysis.

-

-

Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂). Store at room temperature for a defined period.

-

Causality: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.

-

-

Thermal Degradation: Store the solid powder and the solution at an elevated temperature (e.g., 60-80°C) for a defined period.

-

Photostability: Expose the solid powder and solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Analysis:

-

Analyze all stressed samples, controls, and blanks using the developed HPLC-PDA method.

-

The use of a PDA detector is crucial to assess peak purity and ensure that the parent Thiazolylalanine peak is spectrally pure and free from co-eluting degradants.

-

Mass Spectrometry (LC-MS) can be coupled to the HPLC to identify the mass of degradation products, providing critical clues to their structure.

-

Interpreting Stability Data

The primary output of the stability study is a set of chromatograms that demonstrate the separation of the parent drug from its degradation products. This confirms the method is "stability-indicating." The data allows for the establishment of the molecule's intrinsic stability profile, highlighting the conditions under which it is most labile. This knowledge is paramount for guiding formulation development (e.g., selecting pH and excipients) and defining appropriate packaging and storage conditions.

Conclusion

A thorough and methodologically sound investigation into the solubility and stability of Thiazolylalanine is not merely a data-gathering exercise; it is a fundamental pillar of successful product development. By understanding the causal relationships between pH and solubility, and by systematically probing the molecule's resilience to chemical and physical stress, researchers can mitigate risks, avoid costly late-stage failures, and build a robust data package for regulatory submission. The protocols and scientific reasoning outlined in this guide provide a comprehensive framework for drug development professionals to confidently characterize and formulate with Thiazolylalanine, unlocking its full therapeutic and commercial potential.

References

-

Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Thiazolylalanine. PubChem Compound Database. Retrieved from [Link]

- Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical studies. Future Journal of Pharmaceutical Sciences.

-

Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. Retrieved from [Link]

- Lee, H., et al. (2013). Amino acids in the cultivation of mammalian cells.

- Treweek, J. D., et al. (2009). Amino acid contribution to protein solubility: Asp, Glu, and Ser contribute more favorably than the other hydrophilic amino acids in RNase Sa. Protein Science.

- Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.

- Bajaj, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Journal of Applied Pharmaceutical Science.

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

- Saimalakondaiah, D., et al. (2014). Stability Indicating HPLC Method Development and Validation. International Journal of Pharma Research & Review.

- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

- Pal, D., et al. (2018). Solubility of L-tyrosine in aqueous solutions of methanol, ethanol, n-propanol and dimethyl sulfoxide: Experimental determination and preferential solvation analysis. The Journal of Chemical Thermodynamics.

- Kromidas, S. (2014). Forced Degradation Studies for Biopharmaceuticals.

- Sharma, G., et al. (2016).

- Krishna, V., et al. (2021). combined mixture design-doe and ion pair reagent FOR THE SEPARATION OF MULTIPLE AMINO ACIDS IN RP-HPLC. International Journal of Pharmaceutical Sciences and Research.

- Kumar, V., et al. (2013). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Research in Pharmaceutical and Biomedical Sciences.

- Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)

- Popat, D., et al. (2014). Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Alanine. Retrieved from [Link]

- Bowden, N. A., et al. (2018). Solubility of the Proteinogenic α-Amino Acids in Water, Ethanol, and Ethanol–Water Mixtures.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [guidechem.com]

- 3. 3-(4-Thiazolyl)-L-alanine, 95%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 4. Thiazolylalanine | C6H8N2O2S | CID 2761495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 7. benchchem.com [benchchem.com]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. ajpsonline.com [ajpsonline.com]

- 12. biopharminternational.com [biopharminternational.com]

- 13. library.dphen1.com [library.dphen1.com]

- 14. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

A Technical Guide to the Natural Sources of Thiazole-Containing Peptides: Biosynthesis, Isolation, and Characterization

Abstract

Thiazole-containing peptides represent a structurally diverse and pharmacologically significant class of natural products. The thiazole heterocycle, often derived from a post-translational modification of cysteine residues or incorporated via non-ribosomal synthesis, imparts conformational rigidity and unique chemical properties that are crucial for their biological activity. These compounds, isolated from a wide array of organisms, particularly marine invertebrates and microorganisms, exhibit potent anticancer, antibiotic, and immunosuppressive properties.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the major biosynthetic pathways leading to thiazole formation in peptides, a survey of their natural sources and biological activities, and a detailed methodological framework for their isolation, purification, and structural elucidation. The protocols and workflows described herein are grounded in established principles, offering a practical resource for the discovery and development of novel thiazole-based therapeutics.

Introduction: The Significance of the Thiazole Moiety in Bioactive Peptides

The five-membered thiazole ring is a privileged scaffold in medicinal chemistry and a recurring motif in a multitude of bioactive natural products.[4][5] When incorporated into a peptide backbone, a thiazole can be viewed as a cyclized and dehydrated derivative of a cysteine residue.[6][7] This structural modification has profound consequences for the parent molecule:

-

Conformational Rigidity: The planar, aromatic nature of the thiazole ring restricts the rotational freedom of the peptide backbone, locking it into a more defined conformation. This pre-organization can lead to higher binding affinities for biological targets.[1][2]

-

Metabolic Stability: The thiazole ring is more resistant to enzymatic degradation by proteases compared to a standard peptide bond, which can enhance the in vivo half-life of the peptide.

-

Enhanced Permeability: The incorporation of heterocyclic motifs like thiazole can improve the passive membrane permeability of macrocyclic peptides, a critical factor for oral bioavailability and cell entry.[8][9]

-

Protein-Protein Interaction: The unique electronic properties of the thiazole, including a hydrogen bond-accepting nitrogen and an aromatic π-system, can facilitate critical interactions with protein targets.[7]

These attributes make thiazole-containing peptides a focal point in natural product discovery, with many serving as leads for drug development.[5] Their natural sources are diverse, ranging from bacteria and fungi to marine organisms like cyanobacteria, sponges, and tunicates.[1][2] This guide will delve into the two primary biosynthetic routes that nature employs to construct these valuable molecules.

Biosynthetic Pathways of Thiazole Formation

Nature has evolved two distinct and elegant strategies for incorporating thiazole rings into peptides: the post-translational modification of ribosomally synthesized peptides and the modular assembly-line logic of non-ribosomal peptide synthetases.

Ribosomally Synthesized and Post-Translationally Modified Peptides (RiPPs)

RiPPs are a major class of natural products where a genetically encoded precursor peptide undergoes extensive enzymatic modification to yield the final bioactive molecule.[10][11] Thiazole-containing RiPPs, often categorized as Thiazole/Oxazole-Modified Microcins (TOMMs), follow a conserved biosynthetic framework.[12][13][14]

The biosynthesis begins with the ribosomal synthesis of a precursor peptide, which consists of an N-terminal "leader" sequence and a C-terminal "core" peptide.[15] The leader sequence acts as a recognition element, guiding the biosynthetic enzymes to modify specific residues—cysteine, serine, and threonine—within the core peptide.[11][15]

The formation of the thiazole ring from a cysteine residue proceeds in two key enzymatic steps:

-

Cyclodehydration: A cyclodehydratase enzyme (often containing a YcaO domain) catalyzes the intramolecular attack of the amide nitrogen onto the thioester carbonyl, followed by dehydration to form a five-membered thiazoline ring.[12][14]

-

Dehydrogenation (Oxidation): A flavin mononucleotide (FMN)-dependent dehydrogenase subsequently oxidizes the thiazoline ring to the aromatic thiazole.[14]

This entire process is genetically encoded within a biosynthetic gene cluster (BGC), which contains the gene for the precursor peptide and all the necessary modifying enzymes.

Natural Sources and Biological Activities

Thiazole-containing peptides are predominantly isolated from marine organisms and bacteria. [1][2]Marine cyanobacteria, sponges, ascidians (tunicates), and sea slugs are particularly rich sources. [1][2][3]The remarkable structural diversity of these compounds is matched by their broad spectrum of potent biological activities.

| Peptide Family / Compound | Natural Source | Structure Type | Key Biological Activity | References |

| Dolastatins (e.g., Dolastatin 10) | Sea hare (Dolabella auricularia) | Linear / Cyclic | Potent antimitotic, anticancer | [1] |

| Patellamides (e.g., Patellamide A) | Ascidian (Lissoclinum patella) | Cyclic | Cytotoxic, anticancer, potential reversal of multidrug resistance | [5] |

| Bistratamides | Ascidian (Lissoclinum bistratum) | Cyclic | Cytotoxic against human colon cancer cells | [1][16] |

| Thiopeptides (e.g., Thiostrepton) | Streptomyces species | Macrocyclic | Antibiotic (inhibits protein synthesis) | [14] |

| Microcin B17 | Escherichia coli | Linear | Antibiotic (DNA gyrase inhibitor) | [14][16] |

| Venturamides | Cyanobacterium (Oscillatoria sp.) | Cyclic | Antimalarial, cytotoxic | [1][16] |